Lower Bleeding Risk vs. Recombinant Human Activated Protein C (rhAPC): In Vitro Coagulation and Fibrinolysis Profile
Thrombomodulin alfa (TM alfa) was directly compared to recombinant human activated protein C (APC) in a comprehensive in vitro analysis of coagulation and fibrinolysis. While both agents inhibited thrombogenic markers (thrombin, F1+2) at comparable concentrations, TM alfa exhibited significantly weaker anticoagulant activity, prolonging activated partial thromboplastin time (APTT) and activated clotting time (ACT) to a lesser extent than APC [1]. Critically, TM alfa displayed a divergent effect on fibrinolysis: it significantly prolonged clot lysis time (CLT) and decreased LY30 (a marker of fibrinolysis degree), whereas APC significantly shortened CLT and increased LY30 [1]. This antifibrinolytic profile of TM alfa, in contrast to the profibrinolytic action of APC, provides a mechanistic basis for the lower bleeding risk observed with TM alfa in clinical trials [1].
| Evidence Dimension | Effect on Clot Lysis Time (CLT) and Fibrinolysis (LY30) |
|---|---|
| Target Compound Data | TM alfa (10 µg/mL) significantly prolonged CLT and decreased LY30. |
| Comparator Or Baseline | APC (10 µg/mL) significantly shortened CLT and increased LY30. |
| Quantified Difference | TM alfa: antifibrinolytic; APC: profibrinolytic. |
| Conditions | In vitro thromboelastography and plasma-based assays. |
Why This Matters
This evidence directly informs procurement decisions for researchers modeling sepsis-associated coagulopathy, where the balance between antithrombotic efficacy and hemorrhagic risk is paramount.
- [1] Tanaka K, et al. Pharmacological Differentiation of Thrombomodulin Alfa and Activated Protein C on Coagulation and Fibrinolysis In Vitro. Clin Appl Thromb Hemost. 2018;24(6):859-866. View Source
